

Early-Phase Clinical Trial Results for Siremadlin: A Technical Guide

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Compound of Interest

Compound Name: Siremadlin

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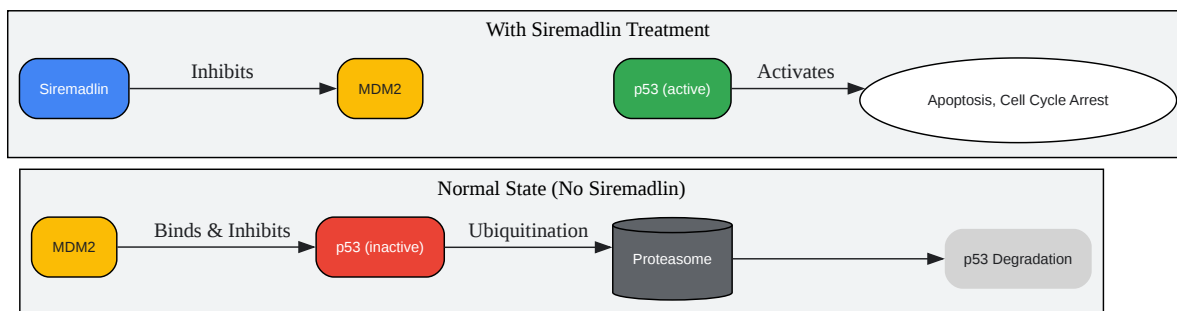
This technical guide provides an in-depth overview of the early-phase clinical trial results for **Siremadlin** (HDM201), a selective inhibitor of the p53-MDM2 interaction. The data presented is primarily from the first-in-human, Phase I dose-escalation and expansion study (NCT02143635) in patients with advanced wild-type TP53 solid tumors and acute leukemia.^[1]^[2]

Core Mechanism of Action

Siremadlin is an orally bioavailable small molecule that inhibits the interaction between the MDM2 protein and the tumor suppressor protein p53.^[3]^[4] MDM2 is a primary negative regulator of p53, targeting it for proteasomal degradation.^[1]^[5] By blocking this interaction, **Siremadlin** stabilizes p53, leading to the activation of p53-mediated pathways that can induce cell-cycle arrest, apoptosis, and senescence in cancer cells with wild-type TP53.^[3]^[5]

Signaling Pathway

The following diagram illustrates the mechanism of action of **Siremadlin** in restoring p53 function.



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Caption: **Siremadlin** inhibits MDM2, leading to p53 activation and tumor suppression.

Quantitative Data Summary

The following tables summarize the key quantitative data from the NCT02143635 clinical trial.

Table 1: Patient Demographics and Baseline Characteristics

Characteristic	Solid Tumors (n=115)	Hematologic Malignancies (n=93)
Median Age, years (range)	60 (21-82)	64 (29-86)
ECOG Performance Status 0-1, n (%)	97 (84)	78 (84)
Tumor Types, n (%)		
Sarcoma	35 (30)	-
Colorectal Cancer	14 (12)	-
Breast Cancer	10 (9)	-
Acute Myeloid Leukemia (AML)	-	91 (98)
Acute Lymphoblastic Leukemia (ALL)	-	2 (2)
Data derived from the first-in-human Phase I study. [1] [2]		

Table 2: Dosing Regimens and Recommended Doses for Expansion (RDEs)

Regimen	Dosing Schedule	Patient Population	Dose Range Explored	Recommended Dose for Expansion (RDE)
1A	Day 1 of a 21-day cycle	Solid Tumors & Hematologic	12.5–350 mg	250 mg (Hematologic)
1B	Days 1 and 8 of a 28-day cycle	Solid Tumors & Hematologic	120–200 mg	120 mg (Solid & Hematologic)
2A	Days 1–14 of a 28-day cycle	Solid Tumors & Hematologic	1–20 mg	Not Determined
2C	Days 1–7 of a 28-day cycle	Solid Tumors & Hematologic	15–45 mg	45 mg (Hematologic)

Data from the dose-escalation phase of the NCT02143635 trial.[\[1\]](#)[\[6\]](#)

Table 3: Preliminary Efficacy - Overall Response Rates (ORR) at RDEs

Patient Population	Regimen	ORR (95% CI)
Solid Tumors	1B (120 mg)	10.3% (2.2–27.4)
Acute Myeloid Leukemia (AML)	1A (250 mg)	20.0% (4.3–48.1)
Acute Myeloid Leukemia (AML)	1B (120 mg)	4.2% (0.1–21.1)
Acute Myeloid Leukemia (AML)	2C (45 mg)	22.2% (8.6–42.3)
CI: Confidence Interval. Efficacy data based on investigator assessment. [1] [6] [7]		

Table 4: Common Grade 3/4 Treatment-Related Adverse Events (TRAEs)

Adverse Event	Solid Tumors (n=115)	Hematologic Malignancies (n=93)
Any Grade 3/4 TRAE	45%	71%
Thrombocytopenia	17%	34%
Neutropenia	12%	31%
Anemia	8%	20%
Febrile Neutropenia	2%	15%
Nausea	4%	1%
Vomiting	3%	1%
Tumor Lysis Syndrome	0%	24%
Data reflects the most common Grade 3/4 TRAEs observed across all dosing regimens. [1] [2] [6]		

Experimental Protocols

Detailed experimental protocols were not fully disclosed in the primary publications. The following descriptions are based on the information provided and standard methodologies for clinical trials.

Patient Eligibility and TP53 Status Determination

- Inclusion Criteria: Patients aged ≥ 18 years with an ECOG performance status of 0–2 and histologically confirmed advanced solid or hematologic malignancies with wild-type TP53 status were enrolled.[\[8\]](#) Patients with solid tumors were required to have treatment-refractory disease, while those with hematologic malignancies had relapsed/refractory or were unsuitable for standard induction therapy.[\[8\]](#)
- TP53 Sequencing: Wild-type TP53 status was a key inclusion criterion. While the specific sequencing protocol was not detailed, standard practice for clinical trials involves Next-Generation Sequencing (NGS) of DNA extracted from tumor tissue or bone marrow aspirate.

[9][10] This analysis typically covers all coding exons of the TP53 gene to detect single nucleotide variants and small insertions/deletions.[9]

Dose Escalation and RDE Determination

A Bayesian logistic regression model with escalation with overdose control (EWOC) was used to guide dose escalation.[11] The primary endpoint for dose escalation was the incidence of dose-limiting toxicities (DLTs) during the first cycle of treatment. The Recommended Dose for Expansion (RDE) was determined by investigators and the sponsor based on the probability of DLTs and all available safety, efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) data.[2]

Pharmacokinetic (PK) Analysis

- Sample Collection: Plasma and blood samples were collected pre-dose and at specified time points post-dose, depending on the treatment regimen.[12]
- Analytical Method: Plasma concentrations of **Siremadlin** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]
- Parameter Derivation: PK parameters, including C_{max} (maximum observed concentration) and AUC_{last} (area under the concentration-time curve from time 0 to the last measurable concentration), were derived by non-compartmental analysis.[13]

Pharmacodynamic (PD) Analysis

- Biomarker: Growth/differentiation factor-15 (GDF-15), a known p53 target gene, was used as a pharmacodynamic biomarker to confirm target engagement.[1]
- Methodology: Changes in GDF-15 levels in the blood from baseline were measured.[12] This is typically performed using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). A general ELISA protocol involves coating a microplate with a capture antibody, adding patient samples, followed by a biotinylated detection antibody, and a streptavidin-HRP conjugate for colorimetric detection.[14]

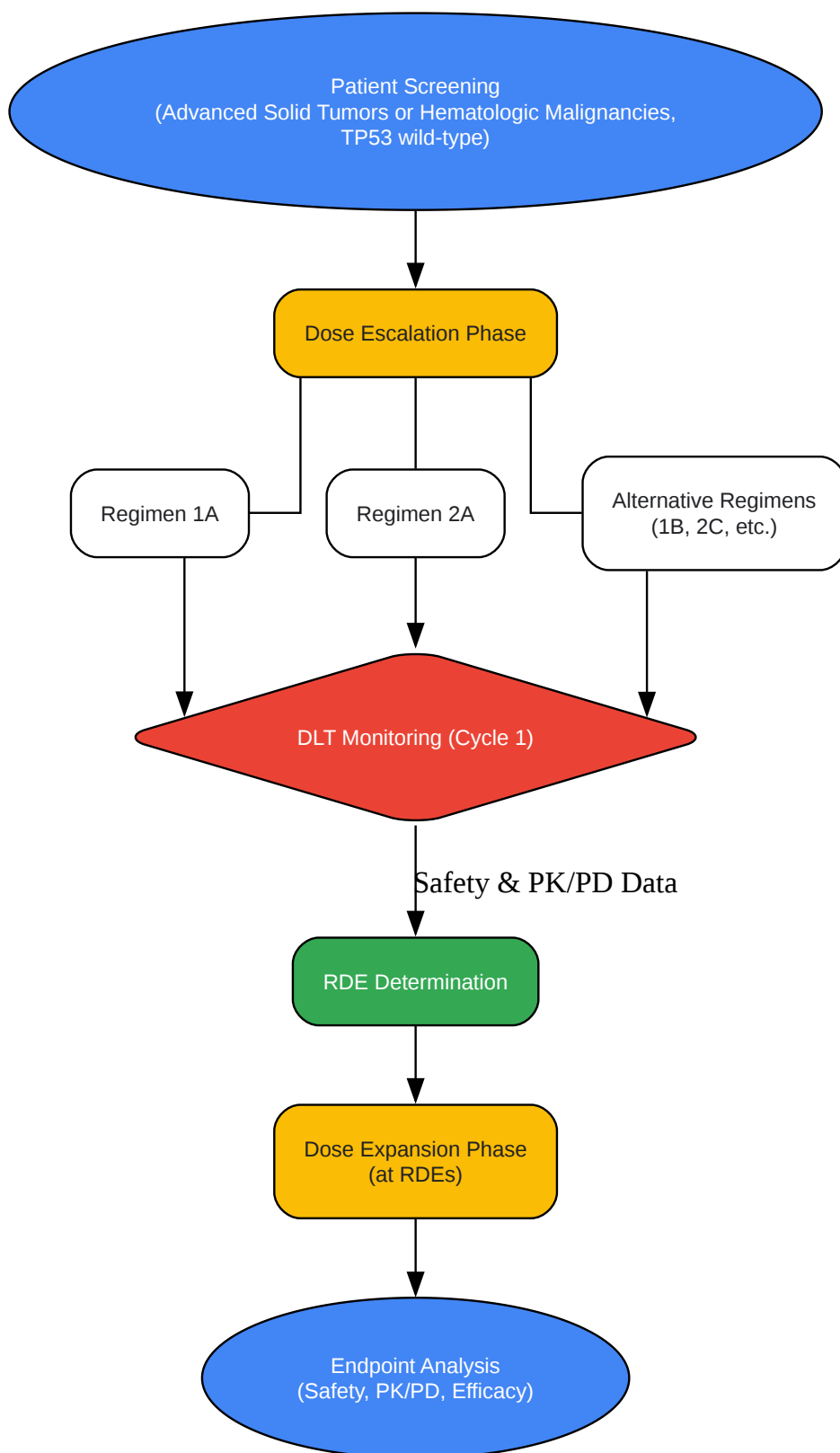
Clinical Response Assessment

- Solid Tumors: Tumor response was assessed according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[1][2] This involves measuring the longest diameter of target lesions and assessing non-target lesions and new lesions.
- Acute Myeloid Leukemia (AML): Response in AML patients was evaluated based on the International Working Group (IWG) for AML criteria.[6][15] These criteria include assessment of bone marrow blasts, peripheral blood counts (neutrophils and platelets), and evidence of extramedullary disease.[3][6]

Visualizations

Clinical Trial Workflow

The diagram below outlines the workflow of the first-in-human Phase I study of **Siremadlin**.



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